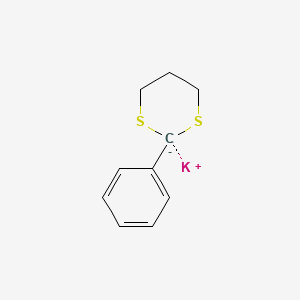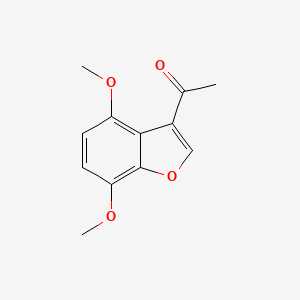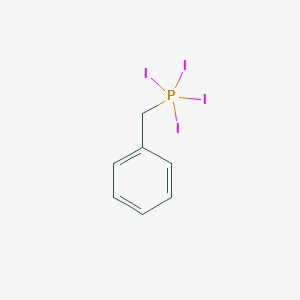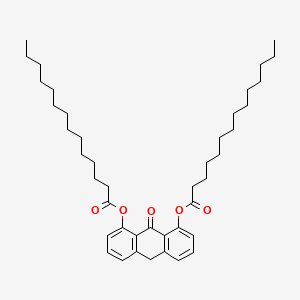
Potassium 2-phenyl-1,3-dithian-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-phenyl-1,3-dithian-2-ide is an organosulfur compound that features a dithiane ring with a phenyl group attached. This compound is known for its versatility in organic synthesis, particularly as an acyl anion equivalent. The presence of the dithiane ring imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-phenyl-1,3-dithian-2-ide can be synthesized through the reaction of 2-phenyl-1,3-dithiane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-phenyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides to form 2-alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and an aprotic solvent like THF.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Major Products Formed
Nucleophilic Substitution: 2-alkyl derivatives of 2-phenyl-1,3-dithiane.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Aplicaciones Científicas De Investigación
Potassium 2-phenyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as an acyl anion equivalent in the synthesis of various carbonyl compounds.
Medicinal Chemistry: The compound is employed in the synthesis of complex molecules that have potential pharmaceutical applications.
Material Science: It is used in the preparation of sulfur-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of potassium 2-phenyl-1,3-dithian-2-ide involves the generation of a carbanion at the 2-position of the dithiane ring. This carbanion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dithiane: The parent compound without the potassium ion.
1,3-Dithiane: A simpler dithiane ring without the phenyl group.
2,2-Diphenyl-1,3-dithiane: A similar compound with two phenyl groups attached to the dithiane ring.
Uniqueness
Potassium 2-phenyl-1,3-dithian-2-ide is unique due to its ability to act as a stable acyl anion equivalent, making it highly valuable in organic synthesis. Its stability and reactivity profile distinguish it from other similar compounds, allowing for more versatile applications in chemical transformations .
Propiedades
Número CAS |
64725-17-3 |
|---|---|
Fórmula molecular |
C10H11KS2 |
Peso molecular |
234.4 g/mol |
InChI |
InChI=1S/C10H11S2.K/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2;/q-1;+1 |
Clave InChI |
FXTLOINUXNHWGW-UHFFFAOYSA-N |
SMILES canónico |
C1CS[C-](SC1)C2=CC=CC=C2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)

![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)







